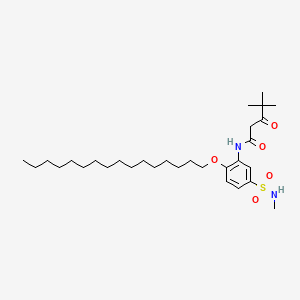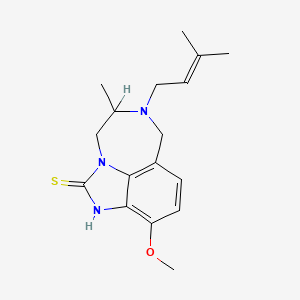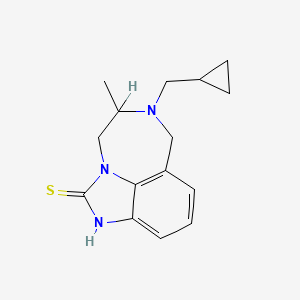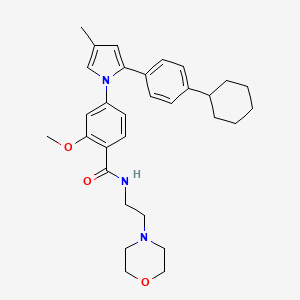
3-Hydroxy-N'-(3-hydroxy-2-naphthoyl)-2-naphthohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-N’-(3-hydroxy-2-naphthoyl)-2-naphthohydrazide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes two naphthalene rings connected by a hydrazide linkage, each substituted with hydroxyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N’-(3-hydroxy-2-naphthoyl)-2-naphthohydrazide typically involves the reaction of 3-hydroxy-2-naphthoic acid with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the hydrazide linkage. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3-Hydroxy-N’-(3-hydroxy-2-naphthoyl)-2-naphthohydrazide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is often subjected to additional purification steps, such as chromatography, to meet the stringent quality standards required for its applications.
化学反応の分析
Types of Reactions
3-Hydroxy-N’-(3-hydroxy-2-naphthoyl)-2-naphthohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The naphthalene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
科学的研究の応用
3-Hydroxy-N’-(3-hydroxy-2-naphthoyl)-2-naphthohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Hydroxy-N’-(3-hydroxy-2-naphthoyl)-2-naphthohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups and hydrazide linkage play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound’s ability to undergo redox reactions also contributes to its mechanism of action, particularly in oxidative stress-related pathways.
類似化合物との比較
Similar Compounds
3-Hydroxy-2-naphthoic acid: Shares the naphthalene ring structure but lacks the hydrazide linkage.
Naphthol AS-OL: Another naphthalene derivative with similar applications in dye production.
2-Hydroxy-3-naphthoyl-o-anisidide: Similar in structure but with different substituents on the naphthalene rings.
Uniqueness
3-Hydroxy-N’-(3-hydroxy-2-naphthoyl)-2-naphthohydrazide is unique due to its dual hydroxyl and hydrazide functionalities, which impart distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other naphthalene derivatives.
特性
CAS番号 |
26705-11-3 |
|---|---|
分子式 |
C22H16N2O4 |
分子量 |
372.4 g/mol |
IUPAC名 |
3-hydroxy-N'-(3-hydroxynaphthalene-2-carbonyl)naphthalene-2-carbohydrazide |
InChI |
InChI=1S/C22H16N2O4/c25-19-11-15-7-3-1-5-13(15)9-17(19)21(27)23-24-22(28)18-10-14-6-2-4-8-16(14)12-20(18)26/h1-12,25-26H,(H,23,27)(H,24,28) |
InChIキー |
VZBARFGYBWISPW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NNC(=O)C3=CC4=CC=CC=C4C=C3O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


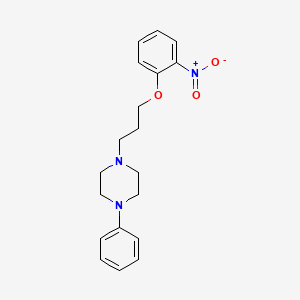
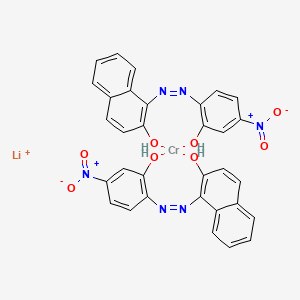
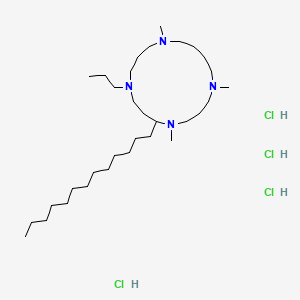
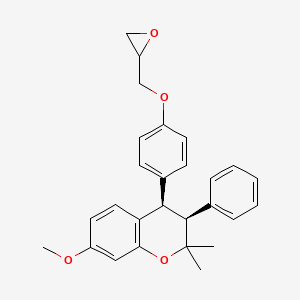
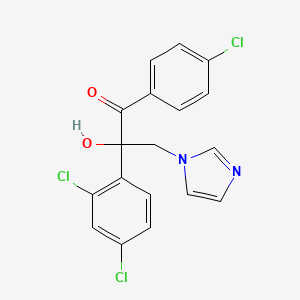
![2-ethyl-5-(1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12696214.png)
![7,20-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),16,18(23),19,21,26-tridecaene-11,25-dione](/img/structure/B12696215.png)
